molecular formula C9H6BrN B029742 6-Bromoisoquinoline CAS No. 34784-05-9

6-Bromoisoquinoline

Cat. No. B029742
CAS RN: 34784-05-9
M. Wt: 208.05 g/mol
InChI Key: ZTEATMVVGQUULZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromoisoquinoline has been explored through various methodologies, reflecting its importance in organic synthesis. Li Wei (2011) reported a synthesis from 4-bromoaniline, glycerol, and nitrobenzene by the Skraup reaction, achieving a yield of up to 54% under optimized conditions (Li Wei, 2011). Additionally, P. Zlatoidský and Bálint Gabos (2009) described a convenient synthesis pathway via reductive amination of Schiff's bases, further expanding the repertoire of synthetic approaches to this compound (P. Zlatoidský & Bálint Gabos, 2009).

Molecular Structure Analysis

The molecular structure of 6-bromoisoquinoline is characterized by the incorporation of a bromine atom into the isoquinoline scaffold, which impacts its electronic properties and reactivity. The synthesis and structural elucidation of bromo-4-iodoquinoline, a related compound, highlight the influence of halogen atoms on the isoquinoline core structure, providing insights into the molecular structure analysis of brominated isoquinoline derivatives (Wenhui Wang et al., 2015).

Chemical Reactions and Properties

6-Bromoisoquinoline participates in various chemical reactions, exploiting the reactivity of the bromine atom for further functionalization. N. Wlodarczyk et al. (2011) explored its role in the Knorr synthesis, demonstrating its utility in constructing complex quinoline derivatives (N. Wlodarczyk et al., 2011). The compound's reactivity was further illustrated by studies on its conversion to various substituted isoquinolines, showcasing the versatility of 6-bromoisoquinoline in synthetic chemistry (A. Tsotinis et al., 2007).

Physical Properties Analysis

The physical properties of 6-bromoisoquinoline, such as melting point, solubility, and stability, are crucial for its handling and application in chemical synthesis. These properties are influenced by the bromine atom, which affects the compound's polarity and intermolecular interactions. While specific studies focusing on the physical properties of 6-bromoisoquinoline were not highlighted, the general understanding of halogenated aromatic compounds suggests that its physical characteristics are suitable for its role as an intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of 6-bromoisoquinoline, including its reactivity towards nucleophilic substitution, electrophilic aromatic substitution, and participation in coupling reactions, underscore its significance in synthetic chemistry. The bromine atom on the isoquinoline ring makes it a versatile building block for constructing a wide range of chemical entities. Studies such as those by Jun He et al. (2016) on the synthesis of 4-bromo-1,2-dihydroisoquinolines illustrate the chemical transformations possible with brominated isoquinoline derivatives, providing a foundation for understanding the chemical behavior of 6-bromoisoquinoline (Jun He et al., 2016).

Scientific Research Applications

  • Antitumor Activity : 6-Bromoisoquinoline derivatives, specifically 7-Amino-6-bromoisoquinoline-5,8-quinone, have shown significant antitumor activity against various human cancer cell lines, including gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells (Delgado et al., 2012).

  • Cytotoxic Action : C4-Substituted isoquinolines, derived from 4-bromoisoquinoline, exhibit cytotoxicity in tumor cell lines, particularly in human non-small cell lung cancer. Some of these compounds have been identified for further study due to their promising activity (Tsotinis et al., 2007).

  • Chemical Synthesis : Studies on the efficient synthesis of indazolo[3,2-a]isoquinolin-6-amines from 4-Substituted 1-bromoisoquinolin-3-amines demonstrate the importance of 6-Bromoisoquinoline in synthetic organic chemistry (Balog et al., 2013).

  • Bromination Techniques : Research on the bromination of isoquinolines highlights the regioselective monobromination of isoquinoline to produce compounds like 5-bromoisoquinoline, demonstrating the role of bromoisoquinolines in chemical reactions (Brown & Gouliaev, 2004).

  • Drug Delivery Systems : The 2-nitroimidazol-5-ylmethyl unit, which involves the release of 5-bromoisoquinolin-1-one, shows potential for development as a prodrug system for selective drug delivery to hypoxic tissues (Parveen et al., 1999).

  • Phosphorescence-Based Molecular Shuttle : A molecular shuttle utilizing 6-bromoisoquinoline derivatives demonstrates the ability to switch visible room-temperature phosphorescence (RTP) emission via pH adjustments, indicating applications in molecular and materials science (Gong et al., 2016).

Safety And Hazards

6-Bromoisoquinoline is harmful if swallowed and causes serious eye irritation . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air and if not breathing, give artificial respiration .

Future Directions

6-Bromoisoquinoline has been used in the construction of phosphorescent light-harvesting systems, which have applications in lysosome-targeted imaging in HeLa cells and information encryption . It has also been used in the construction of phosphorescent resonance energy transfer systems, which have been applied in encryption, biomedical imaging, and chemical sensing .

properties

IUPAC Name

6-bromoisoquinoline
Source PubChem
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InChI

InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEATMVVGQUULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10310602
Record name 6-bromoisoquinoline
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Molecular Weight

208.05 g/mol
Source PubChem
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Product Name

6-Bromoisoquinoline

CAS RN

34784-05-9
Record name 6-Bromoisoquinoline
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Record name 6-BROMOISOQUINOLINE
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Synthesis routes and methods I

Procedure details

To a mechanically stirred suspension of 95.2 g (699.5 mmol) of AlCl3 in 400 ml of dichloromethane a solution of 59.9 g (139.8 mmol) N-(4-bromo-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzenesulfonamide (2) in 400 ml of dichloromethane was added and the reaction was stirred at room temperature for 4 h. After standing overnight, the reaction mixture was poured onto ice, the organic layer was separated and the aqueous layer was extracted twice with dichloromethane. The combined dichloromethane solutions were washed with 1 N NaOH (2×) and saturated sodium hydrogen carbonate-solution (2×). After drying with magnesium sulfate and evaporation of the solvent, the crude product was purified by silica gel chromatography (heptane/ethyl acetate 1:1) to yield 17.5 g of the title compound. Rt=0.68 min (Method C). Detected mass: 208.1/210.1 (M+H+).
Name
Quantity
95.2 g
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
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Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of N-(4-bromobenzyl)-2,2-dimethoxyethanamine (10 g, 0.037 mol) in CH2Cl2 (100 mL) was added ClSO3H (21.3 g, 0.18 mol) at −20° C. dropwise. The resulting reaction mixture was allowed to stir at 45° C. for 10 h. The resulting reaction mixture was diluted with CH2Cl2 and ice cold H2O, then neutralized with aqueous NaHCO3. The organic layer was separated and aqueous layer extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated at reduced pressure to get crude 6-bromoisoquinoline, which was purified by silica gel chromatography eluting with 5-15% EtOAc-hexanes to afford 6-bromoisoquinoline (0.9 g, 12%) as yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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